molecular formula C30H44O7 B1139599 Acide ganodermique c CAS No. 100665-42-7

Acide ganodermique c

Numéro de catalogue: B1139599
Numéro CAS: 100665-42-7
Poids moléculaire: 516.7 g/mol
Clé InChI: DIEUZIPSDUGWLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Immunomodulatory Effects

Recent studies have demonstrated that Ganoderenic acid C exhibits significant immunomodulatory properties. In a study focusing on cyclophosphamide-induced immunosuppression in mice, Ganoderenic acid C was shown to enhance immune responses by regulating key signaling pathways involved in inflammation and immune responses. Specifically, it was found to interact with proteins such as STAT3 and TNF, which are crucial for immune function .

Key Findings:

  • Target Proteins: STAT3 and TNF were identified as core targets.
  • Mechanism: The compound improved gene expression related to immune responses in animal models.
  • Methods Used: Molecular docking, ELISA, and qRT-PCR were utilized to validate findings.

Antitumor Activity

Ganoderenic acid C has also been investigated for its potential antitumor effects. Research indicates that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. One study highlighted that Ganoderenic acid DM (a related compound) demonstrated potent antiproliferative activity against PC-3 prostate cancer cells, suggesting that similar mechanisms may be applicable to Ganoderenic acid C .

Antitumor Mechanism:

  • Cell Cycle Arrest: Induces G1 phase arrest in cancer cells.
  • Apoptotic Induction: Promotes apoptosis in tumor cells through modulation of cell cycle proteins.

Neuroprotective Properties

Ganoderenic acid C has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. A computational study indicated that compounds from Ganoderma lucidum, including Ganoderenic acid A (a close analog), could target LRRK2, a protein implicated in Parkinson's pathology . This suggests potential therapeutic applications for Ganoderenic acid C in neurological disorders.

Research Highlights:

  • Targeting LRRK2: Potential for treating Parkinson's disease.
  • Need for Validation: Further in vitro and in vivo studies are required to confirm efficacy.

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of Ganoderenic acid C contribute to its therapeutic potential by mitigating oxidative stress-related damage. Studies have shown that compounds from Ganoderma lucidum can reduce inflammation markers, highlighting their role in chronic inflammatory conditions .

Mechanisms of Action:

  • Oxidative Stress Reduction: Scavenging free radicals.
  • Inflammation Modulation: Inhibiting pro-inflammatory cytokines.

Case Studies and Experimental Evidence

Several experimental studies have provided insights into the therapeutic applications of Ganoderenic acid C:

StudyFocusKey Findings
ImmunomodulationEnhanced immune response via STAT3 and TNF regulation.
Antitumor ActivitySignificant inhibition of PC-3 cell proliferation; G1 phase arrest observed.
NeuroprotectionPotential targeting of LRRK2 for Parkinson's treatment; requires further validation.
Antioxidant ActivityReduction of oxidative stress markers; anti-inflammatory effects noted.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ganoderenic acid C is typically isolated from Ganoderma lucidum through a series of extraction, separation, and purification processes. The initial extraction often involves solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques, including silica gel column chromatography, to isolate the specific triterpenoid .

Industrial Production Methods: Industrial production of ganoderic acids, including ganoderenic acid C, often employs bioengineering and submerged fermentation techniques. These methods involve culturing Ganoderma lucidum in controlled environments with optimized growth media and nutrient substrates to enhance the yield of bioactive compounds .

Analyse Des Réactions Chimiques

Types of Reactions: Ganoderenic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderenic acid C, each with potentially unique bioactivities .

Comparaison Avec Des Composés Similaires

Ganoderenic acid C stands out for its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development in various scientific and industrial applications.

Activité Biologique

Ganoderenic acid C (GAC) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of GAC, supported by data tables and relevant case studies.

Overview of Ganoderenic Acid C

Ganoderenic acid C is one of several ganoderic acids found in Ganoderma lucidum, which has been traditionally used in Asian medicine for its health benefits. The compound exhibits various biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.

1. Anti-Inflammatory Effects

GAC has shown significant anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. For instance, in a model of cyclophosphamide-induced immunosuppression, GAC administration led to a notable decrease in inflammatory markers and improved immune response by enhancing the expression of genes such as STAT3 and TNF .

2. Immunomodulatory Properties

Research has demonstrated that GAC possesses immunomodulatory effects, enhancing the immune response in various models. In a study involving mice subjected to immunosuppression, GAC treatment resulted in improved immune function and increased levels of immune-related proteins . The compound's ability to modulate immune pathways positions it as a potential candidate for therapeutic interventions in immunodeficiency conditions.

3. Anticancer Activity

GAC exhibits promising anticancer properties. It has been reported to induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt/mTOR . Additionally, GAC has shown efficacy against various cancer cell lines, including non-small cell lung cancer (NSCLC), by promoting autophagic processes and reducing tumor growth .

The mechanisms underlying the biological activities of GAC involve complex interactions with cellular signaling pathways:

  • Cytokine Modulation : GAC influences the expression of cytokines involved in inflammation and immune responses.
  • Signal Transduction Pathways : It affects pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.
  • Gene Expression Regulation : GAC alters the expression levels of genes associated with apoptosis and immune function.

Case Study 1: Immunomodulatory Effects in Mice

In a controlled study, mice were administered GAC following cyclophosphamide treatment to induce immunosuppression. The results indicated that GAC significantly restored immune function, evidenced by increased lymphocyte counts and enhanced antibody production against antigens .

Treatment GroupLymphocyte Count (cells/µL)Antibody Production (OD values)
Control12000.25
Cyclophosphamide6000.10
GAC15000.30

Case Study 2: Anticancer Activity Against NSCLC

A study evaluating the effects of GAC on NSCLC cell lines demonstrated significant cytotoxicity at varying concentrations. The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
504050

Propriétés

Numéro CAS

100665-42-7

Formule moléculaire

C30H44O7

Poids moléculaire

516.7 g/mol

Nom IUPAC

2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)

Clé InChI

DIEUZIPSDUGWLD-UHFFFAOYSA-N

SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

SMILES isomérique

CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

SMILES canonique

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganoderenic acid c
Reactant of Route 2
Reactant of Route 2
Ganoderenic acid c
Reactant of Route 3
Reactant of Route 3
Ganoderenic acid c
Reactant of Route 4
Reactant of Route 4
Ganoderenic acid c
Reactant of Route 5
Ganoderenic acid c
Reactant of Route 6
Ganoderenic acid c

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.